(S)-MG132 functions as a reversible and cell-permeable inhibitor of the 26S proteasome complex . This complex is responsible for degrading various intracellular proteins, including damaged or misfolded ones, and plays a crucial role in regulating cellular processes like inflammation, cell cycle progression, and gene expression . By inhibiting the proteasome, (S)-MG132 allows researchers to investigate the consequences of protein stabilization and accumulation within cells .
For instance, studies have employed (S)-MG132 to examine the effects of protein stabilization on specific signaling pathways or protein interactions. This approach helps elucidate the role of these proteins in various cellular functions .
(S)-MG132 can also influence cell death pathways, particularly apoptosis. It has been shown to activate c-Jun N-terminal kinase (JNK1), a protein kinase involved in initiating apoptosis . Additionally, (S)-MG132 can sensitize cancer cells to apoptosis by inhibiting the activation of the NF-κB signaling pathway, which promotes cell survival .
Researchers utilize (S)-MG132 to investigate the mechanisms underlying apoptosis and identify potential therapeutic targets for cancer treatment. By studying how (S)-MG132 affects cell death pathways, scientists can gain valuable insights into cancer cell survival and develop strategies to induce apoptosis in cancer cells .
Tsubuki S, et al. J Biochem, 1996, 119(3), 572-576.
Fiedler MA, et al. Am J Respir Cell Mol Biol, 1998, 19(2), 259-268.
MacLaren AP, et al. Cell Death Differ, 2001, 8(3), 210-218.
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Lee, Do Hee; Goldberg, Alfred L (October 1998). "Proteasome inhibitors: valuable new tools for cell biologists". Trends in Cell Biology. 8 (10): 397–403. doi:10.1016/S0962-8924(98)01346-4. PMID 9789328.
Ito A, Takahashi R, Muira C, Baba Y (1975). "Synthetic Study of Peptide Aldehydes". Chemical and Pharmaceutical Bulletin. 12 (23): 3106–3113. doi:10.1248/cpb.23.3106.
Hayashi M, Saito Y, Kawashima S (31 January 1992). "Calpain activation is essential for membrane fusion of erythrocytes in the presence of exogenous Ca2+". Biochem Biophys Res Commun. 182 (2): 939–946. doi:10.1016/0006-291x(92)91822-8. PMID 1734892.
Rock, Kenneth L.; Gramm, Colette; Rothstein, Lisa; Clark, Karen; Stein, Ross; Dick, Lawrence; Hwang, Daniel; Goldberg, Alfred L. (September 1994). "Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules". Cell. 78 (5): 761–771. doi:10.1016/s0092-8674(94)90462-6. ISSN 0092-8674. PMID 8087844. S2CID 22262916.
Lee, Do Hee; Goldberg, Alfred L. (1 November 1996). "Selective Inhibitors of the Proteasome-dependent and Vacuolar Pathways of Protein Degradation in Saccharomyces cerevisiae". Journal of Biological Chemistry. 271 (44): 27280–27284. doi:10.1074/jbc.271.44.27280. ISSN 0021-9258. PMID 8910302. S2CID 40396862.
Harhouri K, et al. MG132-induced progerin clearance is mediated by autophagy activation and splicing regulation. EMBO Mol Med. 2017 Sep;9(9):1294-1313.
Fan WH, et al. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacol Sin. 2011 May;32(5):619-25.
Tsubuki S, et al. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996 Mar;119(3):572-6.
Banerjee and Liefshitz (2001) Potential of the proteasome inhibitor MG-132 as an anticancer agent, alone and in combination. Anticancer Res. 21 3941 PMID: 11911275
Palombella et al (1994) The ubiquitin-proteasome pathway is required for processing the NF-κB1 precursor protein and the activation of NF-κB. Cell 78 773 PMID: 8087845
Tsubuki et al (1996) Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-Leucine and tri-Leucine. J.Biochem. 119 572 PMID: 8830056
Ma et al (2020) Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 30 678 PMID: 32541865
Douar et al (2001) Intracellular trafficking of adeno-associated virus vectors: routing to the late endosomal compartment and proteasome degradation J.Virol. 75 1824 PMID: 11160681
Lee, D.H., and Goldberg, A.L. Proteasome inhibitors: Valuable new tools for cell biologists. Trends Cell Biol. 8(10), 397-403 (1998).
Elliott, P.J., Zollner, T.M., and Boehncke, W.H. Proteasome inhibition: A new anti-inflammatory strategy. J. Mol. Med. (Berl.) 81(4), 235-245 (2003).
Tsuda, S., Shinohara, M., Oshita, T., et al. Novel mechanism of regulation of the 5-lipoxygenase/leukotriene B4 pathway by high-density lipoprotein in macrophages. Sci. Rep. 7(1), 12989 (2017).